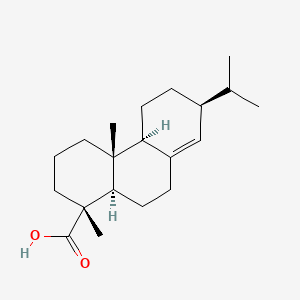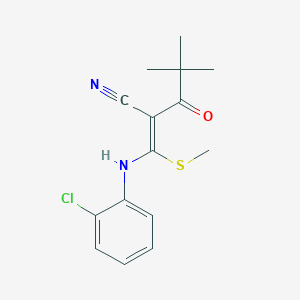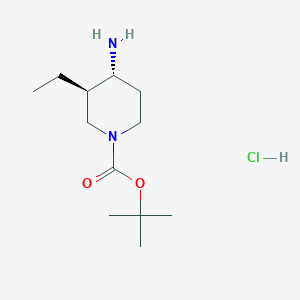
5-amino-3,7-dimethyl-4H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3,7-dimethyl-4H-purine-2,6-dione is a purine derivative that has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is structurally related to xanthine and its derivatives, which are known for their pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3,7-dimethyl-4H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,7-dimethylxanthine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-3,7-dimethyl-4H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
5-amino-3,7-dimethyl-4H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-amino-3,7-dimethyl-4H-purine-2,6-dione involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as phosphodiesterases and serotonin receptors.
Pathways: It modulates signaling pathways related to inflammation, pain, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: A structurally related compound with similar pharmacological properties.
Caffeine: A well-known stimulant derived from xanthine.
Theobromine: Another xanthine derivative with mild stimulant effects.
Uniqueness
5-amino-3,7-dimethyl-4H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other purine derivatives .
Eigenschaften
Molekularformel |
C7H11N5O2 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
5-amino-3,7-dimethyl-4H-purine-2,6-dione |
InChI |
InChI=1S/C7H11N5O2/c1-11-3-9-4-7(11,8)5(13)10-6(14)12(4)2/h3-4H,8H2,1-2H3,(H,10,13,14) |
InChI-Schlüssel |
GGYNUGRTOYPXBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2C1(C(=O)NC(=O)N2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)



![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)




![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)



